(2,5-Diethoxyphenyl)thiourea
Overview
Description
“(2,5-Diethoxyphenyl)thiourea” is a chemical compound with the molecular formula C11H16N2O2S . It is a type of thiourea, which are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
Thiourea and its derivatives, including “this compound”, are privileged structures in medicinal chemistry. These moieties constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .Chemical Reactions Analysis
Thiourea has exhibited extremely rich dynamical behavior when being oxidized either through a chemical approach or via an electrochemical method . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated .Physical and Chemical Properties Analysis
Thermodynamic properties of thiourea and its oxides are investigated by measuring their thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) simultaneously .Scientific Research Applications
Adrenal Gland Studies :
- Thiourea derivatives have been used to study the adrenal gland, particularly in relation to thyroid function. Chronic exposure to thiourea can affect thyroid function, leading to redox imbalance and impacting the morphological, quantitative, and functional aspects of the adrenal gland (Chakraborty, Sarkar, Dey, & Chandra, 2018).
Green Chemistry :
- Thioureas are significant in green chemistry, particularly in synthesizing various derivatives. A study reported an environmentally friendly approach for synthesizing 1,3-disubstituted thiourea derivatives using solar energy, highlighting the potential for sustainable chemical processes (Kumavat, Jangale, Patil, Dalal, Meshram, & Dalal, 2013).
Corrosion Inhibition :
- Thiourea derivatives have been explored as corrosion inhibitors for various metals. Research has shown that certain thiourea compounds can inhibit the corrosion of steel and other metals in acidic environments, demonstrating their practical applications in material science (Singh, 1993).
Antioxidant Properties :
- Thiourea derivatives exhibit antioxidant properties and can react with various oxidants, influencing their potential application in mitigating oxidative stress in biological systems (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).
Antibacterial and Antiviral Activities :
- These compounds have shown promise in medicinal chemistry due to their antibacterial and antiviral activities. Studies have found specific thiourea derivatives to be effective against various bacterial strains and viruses, including methicillin-resistant Staphylococcus aureus (MRSA) and myxoviruses (Dolan, Gavin, Eshwika, Kavanagh, McGinley, & Stephens, 2016); (Todoulou, Papadaki-Valiraki, Filippatos, Ikeda, & Clercq, 1994).
DNA Binding and Cytotoxicity :
- Thiourea derivatives have been studied for their DNA-binding properties and potential cytotoxic effects, making them relevant in cancer research and therapy. Their ability to bind DNA and exhibit cytotoxic effects on cancer cell lines suggests potential applications in the development of new anticancer drugs (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Mechanism of Action
Target of Action
Thiourea derivatives have been reported to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
For instance, some thiourea compounds have shown to enhance the activity of resistance enzymes such as PAL, POD, SOD, and increase chlorophyll content in plants .
Pharmacokinetics
A study on thiourea derivatives has shown that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also developed a method for quantifying these compounds using nano liquid chromatography tandem mass spectrometry (nLC-MS/MS), which could be used to explore the pharmacokinetics of orally administered thiourea derivatives in rats .
Result of Action
For instance, some thiourea compounds have shown to enhance the activity of resistance enzymes and increase chlorophyll content in plants . Additionally, certain thiourea derivatives have shown to increase the selectivity of human colon cancer cells .
Action Environment
It is known that thiourea can mitigate the adverse effect of ozone on crop productivity . This suggests that environmental factors such as ozone levels could potentially influence the action of thiourea compounds.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(2,5-Diethoxyphenyl)thiourea plays a vital role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission and other physiological processes. Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s thiourea group is particularly reactive, allowing it to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are catalyzed by enzymes such as flavin-containing monooxygenases . These metabolic pathways influence the compound’s activity and its effects on metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and its potential effects on different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity .
Properties
IUPAC Name |
(2,5-diethoxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-14-8-5-6-10(15-4-2)9(7-8)13-11(12)16/h5-7H,3-4H2,1-2H3,(H3,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWZSMTIKVQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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